5-bromo-2-phenyl-1H-indole-3-carbonitrile
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Overview
Description
5-Bromo-2-phenyl-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are significant due to their presence in many natural products and their role in medicinal chemistry .
Preparation Methods
The synthesis of 5-bromo-2-phenyl-1H-indole-3-carbonitrile typically involves the reaction of 5-bromo-1H-indole-3-carbaldehyde with appropriate reagents. One common method is the Knoevenagel condensation reaction, where indole-3-carboxaldehyde reacts with malononitrile or ethyl cyanoacetate to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Bromo-2-phenyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-phenyl-1H-indole-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-bromo-2-phenyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and biological activity being studied .
Comparison with Similar Compounds
5-Bromo-2-phenyl-1H-indole-3-carbonitrile can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: A precursor for many biologically active compounds.
5-Bromo-1H-indole-3-carbaldehyde: Used in similar synthetic routes and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H9BrN2 |
---|---|
Molecular Weight |
297.15 g/mol |
IUPAC Name |
5-bromo-2-phenyl-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C15H9BrN2/c16-11-6-7-14-12(8-11)13(9-17)15(18-14)10-4-2-1-3-5-10/h1-8,18H |
InChI Key |
FBMYGJCMBRRAAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)Br)C#N |
Origin of Product |
United States |
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